molecular formula C16H23NO3 B11055106 6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]

6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]

Cat. No.: B11055106
M. Wt: 277.36 g/mol
InChI Key: BPEDKHLASBKSDU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro linkage, which connects the isochromene and piperidine moieties, and methoxy groups at the 6 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisochroman-1-one with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted isochromene-piperidine derivatives.

Scientific Research Applications

6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of methoxy groups and the spiro linkage contribute to its unique binding properties and biological activities.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Shares similar structural features but lacks the spiro linkage.

    1(3H)-Isobenzofuranone, 6,7-dimethoxy-: Contains methoxy groups but differs in the core structure.

    1,3-Benzodioxole, 4,7-dimethoxy-5-methyl-: Similar methoxy substitution pattern but different overall structure.

Uniqueness

6,7-Dimethoxy-1’-methyl-3,4-dihydrospiro[isochromene-1,4’-piperidine] is unique due to its spiro linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

6,7-dimethoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine]

InChI

InChI=1S/C16H23NO3/c1-17-7-5-16(6-8-17)13-11-15(19-3)14(18-2)10-12(13)4-9-20-16/h10-11H,4-9H2,1-3H3

InChI Key

BPEDKHLASBKSDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=CC(=C(C=C3CCO2)OC)OC

Origin of Product

United States

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